3-Hydroxyhexadecanoic acid

描述

准备方法

Synthetic Routes and Reaction Conditions

3-Hydroxyhexadecanoic acid can be synthesized through several methods. One common approach involves the enzymatic transesterification of polyhydroxyalkanoates (PHA) using lipase as a catalyst. The optimal conditions for this process include an enzyme loading of 0.50 g per 3.0 g of substrate, a methanol/PHA ratio of 3:1 (%v/w), 0.50 wt% of water based on PHA weight, a stirring speed of 150 rpm, a reaction temperature of 45°C, and a reaction time of 30 hours .

Industrial Production Methods

Industrial production of this compound often involves the acid-catalyzed esterification method. Sulfuric acid is commonly used as a catalyst, with the reaction typically conducted at a temperature of 65°C. This method is widely used due to its efficiency and high yield .

化学反应分析

Types of Reactions

3-Hydroxyhexadecanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, forming 3-oxohexadecanoic acid.

Reduction: The hydroxyl group can be reduced to form hexadecanoic acid.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: 3-Oxohexadecanoic acid.

Reduction: Hexadecanoic acid.

Substitution: Halogenated derivatives of hexadecanoic acid.

科学研究应用

Metabolic Pathways and Clinical Relevance

3-Hydroxyhexadecanoic acid is primarily synthesized in the liver and adipose tissues and plays a role in fatty acid biosynthesis. It is produced from 3-oxo-tetradecanoic acid through the action of fatty-acid synthase and 3-oxoacyl-[acyl-carrier-protein] reductase . The accumulation of this compound is notably associated with metabolic disorders linked to mitochondrial dysfunction, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and medium/short-chain acyl-CoA dehydrogenase (M/SCHAD) deficiency .

Table 1: Clinical Implications of this compound

Analytical Methods for Detection

The detection and quantification of this compound are critical for diagnosing metabolic disorders. A stable isotope dilution gas chromatography-mass spectrometry (GC-MS) assay has been developed to measure various chain lengths of 3-hydroxy fatty acids, including hexadecanoic acid . This method allows for precise quantification, which is essential for understanding the physiological and pathological states associated with its accumulation.

Table 2: GC-MS Assay Parameters

| Parameter | Value |

|---|---|

| Chain Lengths | C6 to C18 |

| Sensitivity | CV: 1.0–10.5% at 30 μmol/L |

| Reference Intervals | Established for controls |

Role in Lipid Research

In lipid science, this compound serves as a model compound for studying lipid metabolism and fatty acid oxidation pathways. Research has demonstrated that incomplete fatty acid oxidation can lead to the accumulation of 3-hydroxy fatty acids in various conditions, including starvation and certain metabolic disorders . This accumulation can provide insights into the underlying mechanisms of these diseases.

Case Study: Fatty Acid Oxidation Defects

A study investigating the effects of rotenone on rat liver mitochondria showed that treatment increased the production of 3-hydroxy fatty acids, indicating a potential link between mitochondrial function and fatty acid metabolism . This finding underscores the importance of this compound as a biomarker for assessing mitochondrial health.

Potential Therapeutic Applications

Emerging research suggests that manipulating levels of this compound could have therapeutic implications in treating metabolic disorders. For instance, its role in inhibiting mycobacterial fatty acid biosynthesis has been explored, indicating potential applications in antimicrobial therapies . Furthermore, its unique properties may offer avenues for developing novel lipid-based therapeutics.

Table 3: Therapeutic Potential

作用机制

3-Hydroxyhexadecanoic acid exerts its effects through various molecular targets and pathways. In biological systems, it is involved in the regulation of lipid metabolism and the formation of lipid A molecules in bacterial endotoxins. It acts as an uncoupler of oxidative phosphorylation in heart mitochondria, affecting energy production and metabolic processes .

相似化合物的比较

3-Hydroxyhexadecanoic acid can be compared with other similar compounds, such as:

3-Hydroxydecanoic acid: A medium-chain fatty acid with antifungal properties.

3-Hydroxydodecanoic acid: Another medium-chain fatty acid involved in fatty acid biosynthesis.

3-Hydroxyhexanoic acid: A short-chain fatty acid with different metabolic and biochemical properties.

Uniqueness

This compound is unique due to its long-chain structure and its specific role in lipid metabolism and bacterial virulence regulation. Its ability to act as an uncoupler of oxidative phosphorylation also sets it apart from other similar compounds .

生物活性

3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid, is a long-chain fatty acid that has garnered attention for its diverse biological activities. This compound plays a significant role in various physiological processes and exhibits potential therapeutic applications. The following sections provide a comprehensive overview of its biological activity, including its antifungal properties, metabolic roles, and effects on cellular functions.

Chemical Structure and Properties

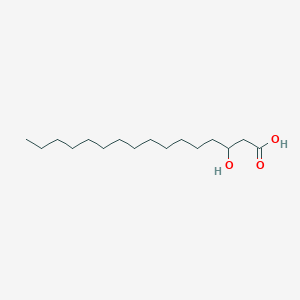

This compound has the chemical formula C16H32O3. It is classified as a hydroxy fatty acid, which means it contains a hydroxyl group (-OH) attached to the carbon chain. This structural feature contributes to its unique biological properties, differentiating it from other fatty acids.

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. A study conducted on various strains of molds and yeasts revealed that racemic mixtures of saturated 3-hydroxy fatty acids, including this compound, demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 100 μg/ml against different fungal species. Yeasts were found to be more sensitive than filamentous fungi, with Penicillium roqueforti being particularly susceptible .

Table 1: Antifungal Activity of 3-Hydroxy Fatty Acids

| Fungal Species | MIC (μg/ml) |

|---|---|

| Candida albicans | 10-25 |

| Aspergillus fumigatus | 25-100 |

| Penicillium roqueforti | 5-50 |

This antifungal activity is believed to arise from the compound's ability to disrupt fungal cell membranes and inhibit growth by interfering with essential cellular processes.

Metabolic Role

In humans, this compound serves as an intermediate in fatty acid biosynthesis. It is synthesized in the liver and adipose tissue through the action of fatty acid synthase and is further processed by enzymes such as 3-oxoacyl-[acyl-carrier-protein] reductase. This metabolic pathway highlights its significance in lipid metabolism and energy homeostasis .

Antioxidant Properties

Emerging studies suggest that this compound possesses antioxidant properties. It has been shown to mitigate oxidative stress in cellular models, potentially protecting cells from damage caused by reactive oxygen species (ROS). This effect may be particularly relevant in conditions characterized by oxidative stress, such as neurodegenerative diseases .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity. Research indicates that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators. This property may have implications for treating inflammatory diseases .

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound:

- Antifungal Study : A study published in the Journal of Applied Microbiology demonstrated the efficacy of this compound against several pathogenic fungi, emphasizing its potential as a natural preservative in food products .

- Metabolic Research : Investigations into lipid metabolism have revealed that alterations in the levels of hydroxy fatty acids, including this compound, are associated with metabolic disorders such as obesity and insulin resistance .

- Cellular Protection : In vitro studies have shown that treatment with this compound can enhance cell viability under oxidative stress conditions, suggesting its potential role as a protective agent in therapeutic applications .

属性

IUPAC Name |

3-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWALJHXHCJYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946831 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-34-7, 20595-04-4 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC179484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。